molecular formula C16H14 B2566292 4,4-Diphenyl-1-butyne CAS No. 4286-87-7

4,4-Diphenyl-1-butyne

Cat. No.: B2566292
CAS No.: 4286-87-7
M. Wt: 206.288
InChI Key: QCZWQVNQVSWELF-UHFFFAOYSA-N
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Description

Contextualization within Diphenyl-Substituted Alkyne Chemistry

Diphenyl-substituted alkynes are a class of organic compounds that have garnered significant attention due to their versatile reactivity. The presence of the phenyl groups can influence the electronic and steric properties of the alkyne, leading to unique chemical behaviors. These compounds are pivotal in the synthesis of complex organic molecules and materials.

Significance of the Butyne Framework in Synthetic and Mechanistic Studies

The butyne framework, a four-carbon chain containing a triple bond, is a fundamental building block in organic synthesis. When functionalized with phenyl groups, as in 4,4-Diphenyl-1-butyne, it offers a scaffold for constructing intricate molecular architectures. The terminal alkyne provides a reactive site for a multitude of reactions, including additions, cycloadditions, and metal-catalyzed cross-coupling reactions.

One of the common synthetic routes to produce this compound involves the reaction of benzylmagnesium bromide with phenylacetylene. evitachem.com This method highlights the modularity of its synthesis, allowing for potential variations.

The reactivity of the butyne framework is a subject of detailed mechanistic studies. For instance, the addition of thiols to alkynes, a reaction that can proceed via a radical chain mechanism, has been studied to understand the behavior of intermediate vinyl radicals. psu.edu While not specific to this compound, these studies on related phenyl-substituted acetylenes provide insights into the potential reactivity of the butyne framework under various conditions. psu.edu

Overview of Research Trends for Phenylated Alkyne Systems

Research into phenylated alkyne systems is a vibrant area of organic chemistry. Current trends focus on the development of novel catalytic systems to achieve highly selective transformations. This includes the use of transition metals to catalyze reactions such as hydrofunctionalization, which involves the addition of an H-X bond across the alkyne. organic-chemistry.orgchinesechemsoc.org

Recent advancements have also explored the application of these systems in multicomponent reactions, where several starting materials are combined in a single step to form a complex product. rsc.org The development of mechanochemical methods, which use mechanical force to induce chemical reactions, is another emerging trend in the field of alkyne chemistry. mdpi.com These innovative approaches aim to create more efficient and environmentally friendly synthetic routes.

The following table provides a summary of key properties and identifiers for this compound and a related compound, 4-Phenyl-1-butyne (B98611), for comparative purposes.

PropertyThis compound4-Phenyl-1-butyne
Molecular Formula C16H14C10H10 nih.gov
Molecular Weight 206.28 g/mol 130.19 g/mol nih.gov
IUPAC Name 4,4-diphenylbut-1-ynebut-3-ynylbenzene nih.gov
CAS Number 4286-87-716520-62-0 nih.gov

Properties

IUPAC Name

1-phenylbut-3-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h1,3-8,10-13,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZWQVNQVSWELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,4 Diphenyl 1 Butyne

Strategies for Carbon-Carbon Bond Formation

The construction of the 4,4-diphenyl-1-butyne framework relies on robust methods for creating new carbon-carbon bonds. The primary disconnection points are between C2 and C3 (alkynylation of a diphenylmethyl precursor) or C4 and a phenyl group (arylation strategies).

Transition metal catalysis offers a powerful and versatile platform for the formation of C-C bonds, and several named reactions are applicable to the synthesis of this compound. thermofisher.comnih.gov These methods are prized for their functional group tolerance and efficiency. nih.gov The catalytic cycle of these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

A prominent strategy is the Sonogashira cross-coupling reaction , which couples a terminal alkyne with an aryl or vinyl halide. In a potential synthesis for this compound, this could involve the coupling of a diphenylmethyl halide with a suitable acetylene equivalent, catalyzed by a palladium complex and a copper(I) co-catalyst.

Another relevant approach is the Negishi cross-coupling , which utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. ustc.edu.cn For this target molecule, the reaction could involve the coupling of a propargyl halide with a diphenylzinc reagent or, more plausibly, an ethynylzinc reagent with a diphenylmethyl halide. Alkylzinc reagents demonstrate a high capacity for transmetalation due to the presence of an empty p orbital on the zinc atom. nih.gov

The Suzuki cross-coupling , which couples an organoboron compound with a halide, could also be adapted. mdpi.com A B-alkyl Suzuki–Miyaura reaction could potentially be employed, coupling a diphenylmethyl halide with an ethynylboron species. mdpi.com

Coupling ReactionOrganometallic ReagentElectrophileCatalyst System
Sonogashira Terminal Alkyne (e.g., Ethynyltrimethylsilane)Diphenylmethyl HalidePd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base
Negishi Ethynylzinc HalideDiphenylmethyl HalidePd(0) or Ni(0) complex
Suzuki Ethynylboronic acid or esterDiphenylmethyl HalidePd(0) complex, Base (e.g., K₂CO₃)

This interactive table summarizes potential transition metal-catalyzed routes to this compound.

Organometallic reagents, particularly those of lithium and magnesium (Grignard reagents), are fundamental tools in organic synthesis for forming carbon-carbon bonds due to their strong nucleophilic character. libretexts.orglibretexts.org The carbon-metal bond in these reagents is highly polarized, rendering the carbon atom a potent nucleophile capable of attacking electrophilic carbon centers. libretexts.org

A primary route for synthesizing this compound using these reagents involves the SN2 reaction between an acetylide anion and a diphenylmethyl halide. Sodium acetylide or lithium acetylide can be generated by deprotonating acetylene with a strong base like sodium amide or n-butyllithium. This acetylide then displaces a halide from a diphenylmethyl halide (e.g., diphenylmethyl chloride) to form the target molecule.

Alternatively, an ethynyl Grignard reagent, such as ethynylmagnesium bromide, can be used as the nucleophile. libretexts.org This reagent is prepared by reacting a simple Grignard reagent (e.g., ethylmagnesium bromide) with acetylene. It then reacts with a suitable diphenylmethyl electrophile.

Another approach involves reversing the polarity of the reactants. A diphenylmethyl Grignard reagent could be prepared from diphenylmethyl bromide and magnesium. This nucleophilic reagent could then react with a propargyl halide (e.g., propargyl bromide) to form the desired C-C bond. Care must be taken as organometallic reagents are also strong bases and can react with any acidic protons present in the reaction mixture. libretexts.org Therefore, all reagents and solvents must be scrupulously dry. libretexts.org

Organometallic ReagentElectrophileSolvent
Lithium AcetylideDiphenylmethyl ChlorideLiquid Ammonia (B1221849), THF
Ethynylmagnesium BromideDiphenylmethyl BromideTetrahydrofuran (THF)
Diphenylmethylmagnesium BromidePropargyl BromideDiethyl Ether, THF

This interactive table outlines common organometallic reagent-based syntheses for this compound.

While less common for this specific transformation, radical-mediated reactions represent an alternative for C-C bond formation. Radical reactions can be initiated by various means, including the use of radical initiators like AIBN or through catalysis with transition metals such as copper. nih.gov A potential, though unconventional, pathway could involve a radical addition-elimination sequence. For instance, a diphenylmethyl radical could be generated and added to an acetylene derivative.

A more practical approach within this category involves the derivatization of specifically designed precursors. One such method is the isomerization of a related compound. For example, research has shown that 4-aryl-but-1-ynes can be isomerized to 1-aryl-1,3-butadienes under certain conditions, indicating the potential for related alkyne rearrangements. researchgate.net While not a direct synthesis, this highlights the possibility of forming the 1-butyne structure from an isomeric precursor like 4,4-diphenyl-1,2-butadiene (an allene) via a controlled isomerization.

Another precursor-based method is the double dehydrohalogenation of a suitable dihalide. For example, 1,1-dibromo-4,4-diphenylbutane or 2,2-dibromo-4,4-diphenylbutane could be treated with a strong base (e.g., sodium amide) to induce a twofold elimination of HBr, thereby forming the alkyne triple bond.

Stereoselective Synthesis Approaches for Related Alkynes

The target molecule, this compound, is achiral, so stereoselective synthesis is not a consideration for the molecule itself. However, the principles of stereoselective synthesis are highly relevant for creating chiral alkynes or for using alkynes as precursors in stereoselective transformations. nih.govacs.org

Stereoselectivity in alkyne reactions can be achieved by employing chiral catalysts, reagents, or auxiliaries. For instance, palladium-catalyzed asymmetric hydrothioesterification of alkynes has been developed to construct axially chiral carbothioate esters with high yield and stereoselectivity. acs.org This demonstrates how a transition metal catalyst with a chiral ligand can control the stereochemical outcome of a reaction involving an alkyne.

In another example, titanium-mediated cross-coupling of allenic alcohols with alkynes can proceed with high regio- and stereoselectivity to form specific 1,4-dienes or cross-conjugated trienes. nih.gov The stereochemical outcome is influenced by the substitution pattern of the allene and the geometry of the proposed metallacyclopentene intermediate. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. yale.edusigmaaldrich.com These principles focus on maximizing efficiency and minimizing waste and toxicity. libretexts.orgpnas.org

Catalysis (Principle 9): Catalytic reagents are superior to stoichiometric ones. yale.edu The transition metal-catalyzed coupling reactions discussed in section 2.1.1 are prime examples. Using a small amount of a palladium or nickel catalyst is far more sustainable than using a full stoichiometric equivalent of magnesium or lithium as required in the organometallic syntheses of section 2.1.2.

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. pnas.org Addition reactions and rearrangements have perfect atom economy. In the context of this compound synthesis, coupling reactions often generate stoichiometric salt byproducts (e.g., MgBr₂), which lowers the atom economy. A hypothetical isomerization of a precursor would have 100% atom economy.

Safer Solvents and Auxiliaries (Principle 5): The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. sigmaaldrich.com Many of the described syntheses use volatile and flammable organic solvents like THF or diethyl ether. Green chemistry encourages the exploration of safer alternatives, such as water, supercritical fluids, or solvent-free conditions. nih.gov

Reduce Derivatives (Principle 8): Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. sigmaaldrich.comnih.gov A direct coupling of an unprotected terminal alkyne with a diphenylmethyl precursor would be greener than a route that requires protecting the alkyne (e.g., as a trimethylsilyl alkyne) and then removing the protecting group in a separate step.

By evaluating potential synthetic routes against these principles, chemists can select or design a pathway that is not only effective but also environmentally responsible.

Reactivity and Reaction Mechanisms of 4,4 Diphenyl 1 Butyne

Fundamental Reactivity of Terminal Alkynes with Geminal Diphenyl Substitution

The reactivity of 4,4-diphenyl-1-butyne is largely dictated by the interplay of its terminal alkyne functionality and the geminal diphenyl groups. Terminal alkynes are characterized by the presence of a carbon-carbon triple bond at the end of a carbon chain, which makes them more electrophilic than alkenes. msu.edu The sp-hybridized carbons of the alkyne group in this compound are susceptible to attack by various reagents.

The geminal diphenyl substitution at the C-4 position introduces significant steric hindrance around one end of the molecule. This steric bulk can influence the regioselectivity of addition reactions by directing incoming reagents to the less hindered terminal carbon of the alkyne. Furthermore, the phenyl groups exert electronic effects that can stabilize reactive intermediates, such as carbocations or radicals, formed at the adjacent carbon atom. This stabilization can influence the reaction pathways and the rates of various transformations. The acidity of the terminal alkyne proton is a key feature, allowing for deprotonation to form a potent acetylide anion nucleophile. libretexts.org

Cyclization Reactions and Radical Intermediates

Intramolecular Cyclizations and Carbocyclization Processes

Intramolecular cyclization reactions of this compound and its derivatives can lead to the formation of various carbocyclic and heterocyclic structures. These reactions often proceed through radical or cationic intermediates. For instance, electrophilic cyclization of alkynes onto arenes is a known method for preparing polycyclic aromatic compounds. nih.gov While a direct example involving this compound is not prominently featured, the related compound 1,4-diphenyl-1-butyne has been shown to undergo electrophilic carbocyclization to form a 1,2-dihydronaphthalene (B1214177) derivative. nih.gov This suggests that under appropriate conditions, the phenyl groups of this compound could potentially participate in intramolecular cyclization events.

Radical cyclizations are also a powerful tool in organic synthesis. These reactions typically involve the generation of a radical which then attacks an unsaturated bond within the same molecule. nih.gov For example, the Bu3SnH reduction of 1-bromo-2-(2-phenyl-3-butenyl)benzene, a structural analogue that can be conceptually related to intermediates derivable from this compound, yields mainly a five-membered cyclized product. arkat-usa.org This highlights the propensity of systems with a phenyl-substituted butenyl or butynyl chain to undergo intramolecular radical cyclization.

A study on the tandem intramolecular cyclization/1,3-aryl shift in N-(4,4-diethoxybutyl)-1-arylmethanimines demonstrates a cascade reaction initiated by acid-catalyzed intramolecular cyclization. rsc.orgrsc.org Although this specific example does not start with this compound, it illustrates the complex transformations that can be initiated from a similar carbon skeleton.

Studies of Cyclopropylcarbinyl Radical Rearrangements

The this compound framework is relevant to the study of cyclopropylcarbinyl radical rearrangements. The cyclization of the related 4,4-diphenyl-3-butenyl radical to the 1,1-diphenylcyclopropylcarbinyl radical has been investigated. researchgate.net These studies often utilize laser-flash photolysis to determine the kinetics of such rearrangements. researchgate.net The equilibrium between the open-chain butenyl radical and the cyclopropylcarbinyl radical is a classic example of a "radical clock," a tool used to measure the rates of other radical reactions. researchgate.net

Research has shown that the rearrangement of the γ,γ-diphenylallylcarbinyl radical to the diphenylcyclopropylcarbinyl radical is rapid and reversible. acs.org The generation of these radicals from precursors like peresters allows for the study of their relative stabilities and the kinetics of their interconversion. acs.org The presence of the diphenyl groups significantly influences the stability of the radical intermediates and the position of the equilibrium. researchgate.net

Addition Reactions Across the Triple Bond

The carbon-carbon triple bond in this compound is the primary site for addition reactions. These reactions can introduce a wide range of functional groups to the molecule.

Hydrofunctionalization and Halofunctionalization

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond. For terminal alkynes, this typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon. libretexts.org However, the steric bulk of the diphenyl groups in this compound could influence the regioselectivity. Catalytic methods, often employing transition metals, are frequently used to control the outcome of hydrofunctionalization reactions. mit.edu

Halofunctionalization, the addition of a halogen and another atom or group, is another important transformation of alkynes. researchgate.net The reaction of alkynes with halogens (X₂) or hydrogen halides (HX) proceeds via electrophilic addition. libretexts.org The addition of one equivalent of HX to a terminal alkyne typically yields a haloalkene. libretexts.org The regioselectivity is again governed by Markovnikov's rule, leading to the halogen atom bonding to the more substituted carbon of the triple bond. libretexts.org Intramolecular halocyclization can also occur if a suitable nucleophile is present within the molecule. rsc.org

Heteroatom Addition Reactions

The addition of heteroatom-containing molecules, such as those with N-H, O-H, S-H, and P-H bonds, to alkynes is a direct method for synthesizing functionalized unsaturated compounds. researchgate.net These reactions are often catalyzed by transition metals to achieve high efficiency and selectivity. researchgate.net

Advanced Mechanistic Investigations

Advanced studies into the reaction mechanisms of this compound and structurally similar compounds employ a range of sophisticated techniques to elucidate the intricate details of their transformations. These investigations are critical for optimizing reaction conditions and achieving desired chemical outcomes.

While specific kinetic and thermodynamic data for transformations of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related structural analogs. For instance, the kinetic and thermodynamic parameters for the cyclization of the 4,4-diphenyl-3-butenyl radical, which shares the diphenylmethyl moiety, offer a glimpse into the energetic landscape of related transformations.

Laser-flash photolysis studies on the 4,4-diphenyl-3-butenyl radical have provided rate constants for its cyclization. researchgate.net At ambient temperatures (20 °C), the cyclization rate constant is on the order of 1.7 x 10⁷ s⁻¹. researchgate.net Such rapid cyclization suggests a thermodynamically favorable process. Thermodynamic analyses, supported by computational methods, indicate that these cyclization reactions are predominantly controlled by enthalpy. researchgate.net This implies that the formation of the more stable cyclic product is the primary driving force for the reaction.

Table 1: Kinetic Data for the Cyclization of the 4,4-Diphenyl-3-butenyl Radical at 20 °C

Transformation Rate Constant (k)
Cyclization of 4,4-diphenyl-3-butenyl radical 1.7 x 10⁷ s⁻¹

Data sourced from a study on a structurally related radical, as direct data for this compound is not available. researchgate.net

The activation energy for such transformations can be determined by studying the reaction rates at various temperatures and applying the Arrhenius equation. For many organic reactions, activation energies typically fall within a range that allows for reaction control under accessible temperature conditions. While a specific value for this compound is not provided, related radical rearrangements are known to have activation energies that are influenced by steric factors, such as the Thorpe-Ingold effect, where gem-dialkyl groups can accelerate ring-closure reactions. researchgate.net

The choice of solvent is a critical parameter in chemical synthesis, capable of dramatically influencing both the rate and the selectivity of a reaction. Solvents can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the energy profile of the reaction.

The effect of the solvent on reaction rates is often related to its polarity. For instance, reactions proceeding through polar transition states are generally accelerated in more polar solvents. A classic example is the Diels-Alder reaction, where a significant rate enhancement is observed when the reaction is conducted in water compared to organic solvents. acs.org This acceleration is attributed to the hydrophobic effect and the stabilization of the polar transition state by the aqueous environment. acs.org

Table 2: Solvent Effect on the Rate of a Diels-Alder Reaction

Solvent Relative Rate
2,2,4-Trimethylpentane 1
Methanol 12
Water 730

Illustrative data from a representative Diels-Alder reaction to demonstrate the magnitude of solvent effects. acs.org

Furthermore, solvents can play a decisive role in determining the selectivity of a reaction, such as regioselectivity and stereoselectivity. In the case of ambident nucleophiles, the solvent can influence which atom of the nucleophile attacks the electrophilic center. For example, in nucleophilic substitution reactions, the solvent can affect the reaction pathway and the nature of the products formed.

The selectivity of a reaction can also be dramatically altered by the solvent's ability to form hydrogen bonds or to coordinate with catalytic species. In cobalt-catalyzed coupling reactions of cyclopropanols with alkynes, the choice of solvent can switch the outcome between β-alkenylation and [3+2] annulation products. This highlights the profound control that solvents can exert over chemoselectivity.

While a comprehensive data table for the effect of various solvents on the reactivity and selectivity of this compound is not available in the current literature, the general principles of solvent effects are directly applicable. It is anticipated that polar solvents would influence reactions involving polar intermediates or transition states, while non-polar solvents might favor different pathways. The steric bulk of the diphenylmethyl group in this compound would also interact with solvent molecules, potentially leading to unique reactivity patterns that merit further investigation.

Catalytic Transformations Involving 4,4 Diphenyl 1 Butyne

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a high degree of control over reactivity and selectivity in the transformations of 4,4-diphenyl-1-butyne.

Transition Metal-Mediated Transformations

A range of transition metals, including gold, palladium, iron, and rhodium, have been effectively employed to catalyze reactions involving this compound. Each metal exhibits distinct catalytic activities, leading to a diverse array of products.

Gold (Au) Catalysis: Gold catalysts, known for their carbophilic nature, are effective in activating the carbon-carbon triple bond of this compound. rsc.org For instance, the regioselective hydration of this compound has been achieved using a gold-based catalyst, (iPr-NHC)Au(OTf), in conjunction with a hexameric resorcinarene (B1253557) capsule acting as a supramolecular nanoreactor. researchgate.net This system promotes the formation of the corresponding ketone. Furthermore, dinuclear gold complexes have demonstrated the ability to engage in dual activation modes, influencing the reactivity and selectivity of transformations involving this compound. researchgate.net Merged gold/organocatalysis has also emerged as a powerful strategy for enantioselective transformations that are not achievable with a single catalytic system. rsc.org

Palladium (Pd) Catalysis: Palladium catalysts are widely used for cross-coupling and addition reactions involving alkynes. In the context of this compound, palladium-catalyzed reactions have been instrumental in synthesizing more complex molecules. For example, a sequential palladium and copper catalysis strategy has been developed for the asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives. rsc.org In this process, this compound acts as a donor alkyne in a palladium-catalyzed alkyne-alkyne coupling reaction. rsc.orgrsc.org Palladium complexes have also been shown to catalyze the reaction of silacyclobutanes with acetylenes like phenylacetylene, a structurally related alkyne, to yield silacyclohexene derivatives and allylvinylsilanes. oup.com

Iron (Fe) Catalysis: Iron, an earth-abundant and less toxic metal, has gained prominence in catalysis. nih.gov Iron-catalyzed transformations of alkynes often proceed via different mechanisms compared to their precious metal counterparts. For instance, iron complexes have been used to catalyze the dimerization of terminal aryl alkynes, a reaction that can be influenced by the choice of ligands. researchgate.net Iron-catalyzed carbomagnesiation of alkynes bearing a directing group has also been reported, proceeding with syn-addition. beilstein-journals.org

Rhodium (Rh) Catalysis: Rhodium catalysts are particularly effective in hydroamination and addition reactions. nih.govd-nb.info While direct examples with this compound are less common in the provided context, the principles of rhodium catalysis are applicable. For instance, rhodium complexes with specific phosphine (B1218219) ligands have been shown to catalyze the intramolecular hydroamination of unactivated alkenes. nih.gov Rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to electron-deficient olefins is another well-established transformation. d-nb.info Furthermore, rhodium-catalyzed intramolecular alkynylsilylation of alkynes has been achieved through the cleavage of a C(sp)–Si bond. rsc.org

Table 1: Overview of Transition Metal-Mediated Transformations of this compound and Related Alkynes

Catalyst System Transformation Substrate(s) Key Features
(iPr-NHC)Au(OTf) / Resorcinarene Capsule Regioselective Hydration This compound Supramolecular catalysis in a confined space. researchgate.net
Pd(OAc)₂ / TDMPP & Cu(OAc)₂·H₂O / Chiral Ligand Asymmetric Conjugate Reduction This compound, Methyl 2-nonynoate Sequential Pd/Cu catalysis for chiral synthesis. rsc.org
FeCl₃ / DMEDA or dppe Dimerization Terminal Aryl Alkynes Ligand-mediated control of E/Z selectivity. researchgate.net
[Rh(COD)₂]BF₄ / Chiral Phosphine Ligand Intramolecular Hydroamination Aminoalkenes High yields and exclusive formation of cyclic amines. nih.gov
Cationic Rhodium / Triarylphosphine Intramolecular Alkynylsilylation Silicon-containing diynes First example of alkynylsilylation via C(sp)-Si bond cleavage. rsc.org

Ligand Design and Chiral Catalysis for Stereocontrol

The design and selection of ligands are crucial for controlling the stereochemical outcome of catalytic reactions. In the context of this compound transformations, chiral ligands play a pivotal role in achieving high enantioselectivity.

The development of chiral phosphine-phosphoramidite ligands has been a significant advancement in asymmetric catalysis. dicp.ac.cn These unsymmetrical ligands have demonstrated excellent performance in various asymmetric transformations, including hydrogenations and cycloadditions. dicp.ac.cn For instance, in the sequential palladium and copper-catalyzed synthesis of chiral β-alkynyl derivatives, the use of a specific chiral ligand was essential for the highly enantioselective conjugate reduction step. rsc.orgrsc.org The choice of ligand can dramatically influence the regio- and stereoselectivity of the reaction. rsc.org

Furthermore, the development of chiral bis-hydrazone ligands has been explored for enantioselective cross-coupling reactions. acs.org The stereochemical outcome of these reactions is often determined by the stability of the metal-ligand complex during key steps like oxidative addition. acs.org The electronic and steric properties of the ligands are fine-tuned to maximize enantioselectivity. acs.org

Table 2: Examples of Chiral Ligands in Asymmetric Catalysis

Ligand Type Reaction Metal Key Aspect
Chiral Phosphine-Phosphoramidites Asymmetric Hydrogenation Rhodium, Ruthenium, Iridium Unsymmetrical design for enhanced stereocontrol. dicp.ac.cn
Chiral Bis-hydrazones Enantioselective Aryl-Aryl Cross-Coupling Palladium Ligand structure influences rate and enantioselectivity. acs.org
(R)-BINOL derivatives Asymmetric Diphenylzinc Addition Zinc Modified ligands exhibit improved enantioselectivity. acs.org
1,2-bis(diphenylphosphino)benzene Conjugate Reduction Copper High regio- and stereoselectivity in enyne reduction. rsc.org

Heterogeneous Catalysis Approaches for Alkynes

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. While the provided information primarily focuses on homogeneous systems, the principles of heterogeneous catalysis are applicable to alkyne transformations.

Acidic heterogeneous catalysts, such as those based on bentonite (B74815) or zeolites, are commonly used in industrial processes like Friedel-Crafts alkylation. vurup.sk These materials possess microporous and mesoporous structures with acidic centers that can catalyze various organic reactions. The surface properties of these catalysts, including specific surface area and pore volume, significantly influence their activity and selectivity. vurup.sk Metal-organic frameworks (MOFs) are another class of heterogeneous catalysts with well-defined pores and channels that can be designed for specific catalytic applications. acs.org For example, bimetallic nanoparticles supported on carbon, derived from MOFs, have been shown to catalyze the conversion of phenylacetylene. acs.org

Switchable Catalysis Concepts Applied to Alkyne Transformations

Switchable catalysis allows for the in-situ modulation of a catalyst's activity or selectivity by an external stimulus. This concept has been applied to gold-catalyzed transformations of alkynes. For instance, the catalytic properties of a dinuclear gold complex can be controlled by encapsulation within a self-assembled cage. researchgate.net This encapsulation can alter the interaction of the catalyst with the substrate, leading to different reactivity and selectivity compared to the non-encapsulated catalyst. This approach offers a sophisticated method for controlling the outcome of reactions involving substrates like this compound.

Theoretical and Computational Studies of 4,4 Diphenyl 1 Butyne

Quantum Mechanical Investigations

Quantum mechanical methods are fundamental to understanding the behavior of molecules by solving the Schrödinger equation. These calculations provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net For 4,4-diphenyl-1-butyne, DFT calculations can predict its three-dimensional geometry, the nature of its chemical bonds, and the distribution of electron density.

Calculations would optimize the molecular geometry to find the lowest energy arrangement of atoms. Key structural parameters such as bond lengths and angles can be determined. The carbon-carbon triple bond (C≡C) of the butyne group is expected to have a bond length of approximately 118 picometers, significantly shorter than C=C double bonds (132 pm) or C-C single bonds (153 pm). wikipedia.org The sp-hybridized carbons of the alkyne give this part of the molecule a linear geometry, with bond angles of 180°. wikipedia.org

DFT calculations also provide insights into the electronic properties, such as the molecular dipole moment and the partial charges on each atom, which are crucial for understanding intermolecular interactions.

Table 1: Predicted Bond Lengths in this compound.
BondHybridizationTypical Bond Length (pm)
C1≡C2sp-sp~118
C2-C3sp-sp³~146
C3-C4sp³-sp³~154
C4-C(phenyl)sp³-sp²~152
C-C (in phenyl ring)sp²-sp²~140

Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These two orbitals are known as the "frontier orbitals." youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic electrons. A molecule will typically act as a nucleophile or electron donor from its HOMO. youtube.com For this compound, the HOMO is expected to have significant contributions from the π-orbitals of the C≡C triple bond and the π-systems of the two phenyl rings.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that can accept electrons. A molecule acts as an electrophile or electron acceptor at its LUMO. youtube.com The LUMO of this compound will likely be a π* (antibonding) orbital associated with the alkyne and phenyl groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wpmucdn.com A small gap suggests the molecule is more reactive. FMO analysis can predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions or nucleophilic additions to the alkyne. slideshare.net

Table 2: Conceptual FMO Characteristics of this compound.
OrbitalDescriptionPredicted Location of High DensityRole in Reactions
HOMOHighest energy electronsC≡C triple bond, Phenyl ringsNucleophile (electron donor)
LUMOLowest energy vacant orbitalC≡C triple bond, Phenyl ringsElectrophile (electron acceptor)

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surface (PES) of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying stable intermediates and the high-energy transition states that connect them. kaust.edu.sa

For this compound, theoretical studies could investigate various reactions, such as the addition of electrophiles across the triple bond, metal-catalyzed hydrosilylation, or cyclization reactions. rsc.org The process involves:

Locating Stationary Points: The geometries of reactants, products, and any intermediates are optimized to find their minimum energy structures on the PES.

Finding Transition States: Specialized algorithms are used to locate the transition state, which is a first-order saddle point on the PES—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy (Ea) of the reaction, which is a key factor in determining the reaction rate. kaust.edu.sa

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to confirm that it correctly connects the desired reactants and products.

This type of analysis can, for example, predict whether a reaction will proceed through a stepwise or concerted mechanism and explain the origins of stereochemical outcomes.

Conformational Analysis and Molecular Dynamics Simulations

While the alkyne portion of this compound is rigid, rotation around the C3-C4 single bond allows the molecule to adopt different spatial arrangements, known as conformations. libretexts.org

Computational studies on the closely related molecule 4-phenyl-1-butyne (B98611) have shown the existence of two stable low-energy conformations: gauche and anti. nih.gov These arise from the rotation of the phenyl group relative to the acetylenic group. nih.gov In the anti conformation, the substituents are positioned opposite each other (a dihedral angle of 180°), which minimizes steric hindrance. libretexts.org In the gauche conformation, the groups are staggered but closer together (a dihedral angle of approximately 60°). libretexts.orgnih.gov It is expected that this compound would exhibit similar conformational behavior, complicated by the presence of a second phenyl group.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound. rush.edu In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows researchers to observe the transitions between different conformations and to understand the flexibility of the molecule at different temperatures. semanticscholar.org Such simulations provide a bridge between the static picture of quantum mechanical calculations and the dynamic reality of molecules in solution or other phases.

Table 3: Low-Energy Conformations Identified for the Analogous 4-Phenyl-1-butyne. nih.gov
ConformerDescriptionRelative Energy
GaucheAcetylenic group is at a ~60° dihedral angle to the phenyl ring.Lower Energy
AntiAcetylenic group is at a 180° dihedral angle to the phenyl ring.Higher Energy

Advanced Computational Methodologies in Alkyne Chemistry

The study of alkynes like this compound benefits from a range of advanced computational techniques that go beyond standard DFT calculations.

Ab Initio Molecular Dynamics (AIMD): This method combines quantum mechanical calculations (often DFT) for the forces between atoms with classical molecular dynamics. arxiv.org Unlike classical MD, which relies on pre-parameterized force fields, AIMD calculates the forces "on-the-fly." This allows for the simulation of chemical reactions and bond-breaking/forming events without prior knowledge of the reaction pathway. arxiv.org

QM/MM (Quantum Mechanics/Molecular Mechanics): For very large systems, such as an enzyme active site or a molecule in a complex solvent environment, it can be computationally prohibitive to treat the entire system with quantum mechanics. QM/MM methods address this by treating a small, electronically important region (e.g., the alkyne group) with a high-level QM method, while the rest of the system (e.g., solvent molecules) is treated with a less expensive MM force field.

Automated Reaction Pathway Discovery: Modern algorithms can automatically explore the potential energy surface of a given set of reactants to discover novel reaction pathways and products. chemrxiv.org These methods can reveal unexpected mechanisms and competing reaction channels that might be missed in a manual investigation.

These advanced methodologies are continually pushing the boundaries of what can be simulated, providing ever more accurate and predictive models of chemical systems.

Advanced Characterization Methodologies for 4,4 Diphenyl 1 Butyne and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the characterization of 4,4-diphenyl-1-butyne, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of this compound. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the two phenyl groups would typically appear as a complex multiplet in the range of 7.2-7.5 ppm. The single proton of the terminal alkyne (the acetylenic proton) is anticipated to produce a triplet around 2.0 ppm due to coupling with the adjacent methylene (B1212753) protons. The methine proton at the C4 position, being benzylic and adjacent to two phenyl groups, would likely appear as a triplet around 4.5-5.0 ppm. The two methylene protons at the C2 position would show a doublet of triplets in the 2.8-3.0 ppm range.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct signals are predicted for the different carbon types. The two carbons of the alkyne group (C1 and C2) are expected in the 70-90 ppm range. bhu.ac.in The methylene carbon (C3) would likely resonate around 40-50 ppm. The quaternary carbon (C4) bearing the two phenyl groups would appear further downfield, typically in the 45-55 ppm region. The aromatic carbons will produce several signals in the 125-145 ppm region, with the ipso-carbon (the carbon attached to the butyl chain) being distinct from the ortho, meta, and para carbons. compoundchem.comoregonstate.edu

Predicted NMR Data for this compound

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Multiplicity Assignment Predicted Chemical Shift (ppm)
≡C-H (C1) ~2.0 Triplet (t) C≡ C-H (C1) ~70
-CH₂- (C2) ~2.5 Doublet of Triplets (dt) -C ≡C-H (C2) ~85
-CH(Ph)₂ (C4) ~4.2 Triplet (t) -C H₂- (C3) ~35
Aromatic-H 7.2-7.4 Multiplet (m) -C H(Ph)₂ (C4) ~50
Aromatic C-H 126-129

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing excellent confirmation of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A sharp, strong peak corresponding to the acetylenic ≡C-H stretch is expected around 3300 cm⁻¹. libretexts.org The carbon-carbon triple bond (C≡C) stretch would appear as a weaker absorption in the 2100-2140 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methine groups would be observed in the 2850-3000 cm⁻¹ range. pressbooks.pub Strong absorptions corresponding to aromatic C=C stretching will be present in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond stretch, which is often weak in the IR spectrum of internal alkynes, is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic tool. The symmetric breathing modes of the phenyl rings also give rise to strong Raman signals.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
≡C-H Stretch ~3300 Strong, Sharp
Aromatic C-H Stretch 3020-3080 Medium
Aliphatic C-H Stretch 2850-2960 Medium
C≡C Stretch 2100-2140 Weak to Medium

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The two phenyl groups in this compound constitute the primary chromophore. These aromatic rings give rise to characteristic π → π* transitions. One would expect to observe a strong absorption band (the E2-band) around 220 nm and a series of weaker, fine-structured bands (the B-band) between 250-270 nm, which are characteristic of the benzene (B151609) ring. The alkyne group is not conjugated with the phenyl rings, so its contribution to the UV-Vis spectrum in this region is expected to be minimal.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound (C₁₆H₁₄), the molecular weight is 206.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z = 206. A key fragmentation pathway would involve the cleavage of the C3-C4 bond, which is a benzylic position. This would lead to the loss of a propargyl radical (•CH₂C≡CH) and the formation of a highly stable diphenylmethyl cation ([CH(Ph)₂]⁺) at m/z = 167. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum due to its stability. libretexts.orglibretexts.orgwhitman.edu

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Identity Description
206 [C₁₆H₁₄]⁺• Molecular Ion (M⁺•)
167 [C₁₃H₁₁]⁺ Base Peak; Loss of •C₃H₃ (propargyl radical)
129 [C₁₀H₉]⁺ Loss of Phenyl group from m/z 206

Diffraction Methods for Solid-State Structure Determination

X-ray diffraction, particularly single-crystal X-ray crystallography, is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can provide precise bond lengths, bond angles, and intermolecular interactions.

For this compound, if a suitable single crystal could be grown, X-ray diffraction would confirm the tetrahedral geometry around the C4 carbon and the linear geometry of the C1-C2 alkyne unit. It would also reveal the precise torsion angles of the phenyl groups relative to the rest of the molecule and detail how the molecules pack together in the crystal lattice. No published crystal structure for this compound was found in the consulted resources. However, analysis of derivatives, such as 1-(4-bromophenyl)but-3-yn-1-one, demonstrates how this technique elucidates planar geometry and intermolecular contacts like hydrogen bonding in similar butynyl compounds. researchgate.net

Chromatographic and Separation Techniques (e.g., GC-MS, GPC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected boiling point and thermal stability, this compound is well-suited for analysis by GC-MS. In this technique, the compound is vaporized and passed through a capillary column, separating it from other volatile components based on differences in boiling point and polarity. The separated components then enter a mass spectrometer for detection and identification. This method is highly effective for confirming the identity and purity of the target compound. Data for the related compound 4-phenyl-1-butyne (B98611) shows a Kovats Retention Index of approximately 1053-1064 on a standard non-polar column, providing a reference point for predicting the retention behavior of the diphenyl analogue. nih.gov

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size. This technique is primarily used for the analysis of macromolecules and polymers. For a small molecule like this compound, GPC would not be the standard method for purity analysis. However, it could be employed to detect and characterize any oligomeric or polymeric byproducts that might form during its synthesis or subsequent reactions.

Potential Research Applications of 4,4 Diphenyl 1 Butyne in Materials and Synthetic Chemistry

Utilization as a Building Block in Complex Organic Synthesis

The presence of a reactive terminal alkyne group makes 4,4-Diphenyl-1-butyne a versatile building block in the synthesis of more complex organic molecules. evitachem.com One of the fundamental reactions it can undergo is hydrogenation, where the addition of hydrogen across the triple bond can lead to the formation of 4,4-diphenyl-1-butene or 1,1-diphenylbutane, depending on the reaction conditions and catalyst used. evitachem.com

Another significant application is in coupling reactions, often catalyzed by transition metals like palladium or nickel. These reactions facilitate the formation of new carbon-carbon bonds, allowing for the construction of intricate molecular architectures. evitachem.com For instance, the Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, could be employed to further functionalize the butyne chain. researchgate.net

Furthermore, the equimolar reaction between benzyl (B1604629) chloride and sodium acetylide in liquid ammonia (B1221849) has been shown to produce 3-benzyl-3,4-diphenyl-1-butyne, highlighting the potential for creating highly substituted carbon frameworks. oup.com The reactivity of the alkyne also allows for hydration reactions. In the presence of a suitable catalyst, such as a gold-based N-heterocyclic carbene complex, 4-phenyl-1-butyne (B98611) can undergo regioselective hydration. researchgate.net This suggests that this compound could similarly be converted to the corresponding ketone, 4,4-diphenyl-2-butanone.

The terminal alkyne can also participate in cycloaddition reactions. A notable example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which would yield a triazole ring system. researchgate.netresearchgate.net This reaction is known for its high efficiency and regioselectivity. nih.gov

The following table summarizes some of the potential synthetic transformations involving this compound:

Reaction Type Reactants Potential Product(s) Significance
HydrogenationH₂/Catalyst4,4-Diphenyl-1-butene, 1,1-DiphenylbutaneSaturation of the alkyne to an alkene or alkane.
Sonogashira CouplingAryl/Vinyl Halide, Pd/Cu CatalystSubstituted alkynesFormation of new C-C bonds.
AlkylationBenzyl Chloride, Sodium Acetylide3-Benzyl-3,4-diphenyl-1-butyneCreation of highly substituted carbon centers. oup.com
HydrationH₂O, Gold Catalyst4,4-Diphenyl-2-butanoneFormation of a ketone functional group. researchgate.net
Azide-Alkyne CycloadditionOrganic Azide, Cu(I) Catalyst1,2,3-Triazole derivativeFormation of a heterocyclic ring system. researchgate.netresearchgate.netnih.gov

Role in Polymer Science and Engineering (e.g., as a Monomer or Chain Transfer Agent)

In the realm of polymer science, terminal alkynes like this compound can serve as monomers in polymerization reactions. The polymerization of phenylacetylenes, for example, can lead to the formation of conjugated polymers with interesting electronic and optical properties. While direct polymerization of this compound is not extensively documented in the provided results, the polymerization of similar structures like 1,2-diphenyl-1,3-butadiene and 1,1-diphenyl-1,3-butadiene through anionic polymerization suggests its potential. tandfonline.com

The resulting polymers from such monomers can be further modified. For instance, the cyclization of poly(diphenyl-butadiene) precursors using trifluoromethanesulfonic acid can yield hydrocarbon polymers with high glass transition temperatures (Tg), indicating good thermal stability. tandfonline.com This suggests that polymers derived from this compound could also be precursors to materials with desirable thermal properties.

Furthermore, compounds with reactive C-H bonds adjacent to a phenyl group can sometimes act as chain transfer agents in certain polymerization processes, although this specific role for this compound is not explicitly detailed in the search results. The use of related compounds like 2,4-diphenyl-1-butene (B97700) as a monomer in the production of polystyrene resins points to the general utility of such structures in polymer chemistry. ontosight.ai

Exploration in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The phenyl groups of this compound can participate in π-π stacking and cation-π interactions, which are crucial forces in the formation of supramolecular assemblies.

A key area of exploration is the use of resorcinarene (B1253557) capsules as nanoreactors. These large, self-assembled structures can encapsulate guest molecules and catalyze reactions within their cavities. researchgate.netmdpi.com The size and shape of the guest molecule are critical for encapsulation. The dimensions of this compound would need to be compatible with the cavity of the host, which for the hexameric resorcin researchgate.netarene capsule is approximately 1375 ų. mdpi.com

The encapsulation of a molecule like this compound within such a nanoreactor could influence its reactivity and selectivity in chemical transformations. researchgate.net For instance, the hydrophobic interior of the capsule could provide a unique environment for reactions that are difficult to perform in bulk solvent. mdpi.com The interaction between the alkyne group and the host could also play a role in orienting the molecule for a specific reaction. The interaction of alkynyl units with metal ions in metal-organic frameworks (MOFs) to form M···π bonds is a known phenomenon that leads to selective adsorption. d-nb.info This principle could be extended to other host-guest systems involving this compound.

Precursors for Advanced Organic Materials (e.g., Opto-electronic Applications)

The conjugated π-system of the phenyl groups in this compound, which can be extended through reactions of the alkyne functionality, makes it a potential precursor for advanced organic materials with applications in opto-electronics. Polymers and oligomers containing repeating diphenylmethane (B89790) units are known to exhibit interesting optical and electronic properties.

For example, the synthesis of polymers containing 1,4-diphenyl-1,3-butadiene units has been explored for their potential in various applications. orgsyn.orgrushim.ru While not a direct derivative, the structural similarity suggests that polymers derived from this compound could also possess valuable properties. The presence of the alkyne group offers a handle for creating extended conjugated systems through polymerization or coupling reactions, which is a key strategy in the design of organic semiconductors and light-emitting materials.

Bio-orthogonal Chemical Transformations (Conceptual Applications based on Alkyne Reactivity)

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov The terminal alkyne group is a key functional group in this field due to its general absence in biological systems and its specific reactivity. researchgate.net

One of the most prominent bio-orthogonal reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. researchgate.netresearchgate.net This reaction is highly efficient and forms a stable triazole linkage. nih.gov In a conceptual application, this compound could be used as a chemical probe. If incorporated into a biomolecule, the alkyne would serve as a "handle" for attaching other molecules, such as fluorescent dyes or affinity tags, via the CuAAC reaction. researchgate.netresearchgate.net

Another important bio-orthogonal reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst. acs.org While SPAAC typically uses strained cyclic alkynes, the fundamental reactivity of the alkyne group is central.

The Sonogashira coupling has also been adapted for bio-orthogonal applications, demonstrating the versatility of alkyne chemistry in biological contexts. researchgate.net The conceptual application of this compound in this area would involve its use as a building block to create more complex probes or as a standalone tool for specific labeling studies, leveraging the well-established reactivity of its terminal alkyne. researchgate.netresearchgate.net

Q & A

Q. How do researchers address contradictory data in catalytic applications of this compound?

  • Methodological Answer : Discrepancies in catalytic yields may stem from trace metal impurities or solvent effects. Use ICP-MS to quantify residual catalysts and design controlled experiments with degassed solvents. Statistical tools like ANOVA can isolate variables (e.g., temperature, ligand ratio) contributing to data variability .

Method Development Questions

Q. What analytical workflows ensure accurate quantification of this compound in complex matrices?

  • Methodological Answer : Employ GC-MS with a DB-5MS column for separation, coupled with selective ion monitoring (SIM) for the molecular ion (m/z 232). For polar byproducts, use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Calibrate with internal standards (e.g., deuterated analogs) to minimize matrix effects .

Q. How can isotopic labeling elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Synthesize deuterated or ¹³C-labeled derivatives to track alkyne participation in catalytic cycles. For example, use ¹H-¹³C HSQC NMR to observe bond formation/cleavage in real time. Pair with kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise pathways .

Application-Oriented Questions

Q. What strategies improve the integration of this compound into high-performance polymers?

  • Methodological Answer : Its rigid backbone can enhance polymer thermal stability. Optimize polymerization via ring-opening metathesis (ROMP) using Grubbs catalysts. Characterize thermal properties via DSC (Tg >200°C) and TGA (decomposition onset >300°C). Compare with diphenylmethane derivatives to assess structure-property relationships .

Q. How does this compound compare to other alkynes in supramolecular assembly?

  • Methodological Answer : The phenyl groups facilitate π-π stacking, enabling crystallization into ordered frameworks. Use single-crystal XRD to analyze packing motifs. For dynamic systems, conduct variable-temperature NMR to study self-assembly kinetics. Contrast with sterically hindered analogs (e.g., 4,4′-diphenylacetylene) to evaluate steric effects .

Data Validation & Reproducibility

Q. What protocols ensure reproducibility in synthetic procedures for this compound?

  • Methodological Answer : Document reaction parameters (e.g., moisture levels, catalyst aging) using platforms like Electronic Lab Notebooks (ELNs). Share raw spectral data in open repositories (e.g., PubChem) for peer validation. Collaborate with third-party labs to replicate key findings, addressing batch-to-batch variability .

Q. How can machine learning models predict novel derivatives of this compound with desired properties?

  • Methodological Answer : Train models on datasets from Reaxys or SciFinder, focusing on descriptors like Hammett constants or dipole moments. Use generative adversarial networks (GANs) to propose structures with enhanced luminescence or solubility. Validate top candidates via automated high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.